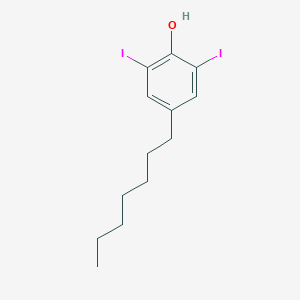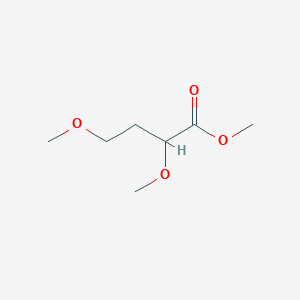
Methyl 2,4-dimethoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dimethoxybutanoate is an organic compound with the molecular formula C7H14O4. It is an ester derived from butanoic acid and methanol. This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2,4-dimethoxybutanoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol, using a graphite electrode . This method involves the use of specific reaction conditions to ensure the successful formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification of butanoic acid with methanol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to drive the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,4-dimethoxybutanoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butanoic acid and methanol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the ester to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Butanoic acid and methanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,4-dimethoxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2,4-dimethoxybutanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of butanoic acid and methanol. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which can stabilize transition states and intermediates during chemical reactions .
Comparación Con Compuestos Similares
Methyl 2,4-dimethoxybutanoate can be compared with other similar esters, such as:
Methyl 4,4-dimethoxybutanoate: Similar in structure but with different substitution patterns.
Methyl 3,3-dimethoxypropionate: Another ester with methoxy groups, used in similar applications.
Methyl 4-oxobutanoate: An ester with a keto group, showing different reactivity.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.
Propiedades
Número CAS |
119404-54-5 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
methyl 2,4-dimethoxybutanoate |
InChI |
InChI=1S/C7H14O4/c1-9-5-4-6(10-2)7(8)11-3/h6H,4-5H2,1-3H3 |
Clave InChI |
QPWVRBGHSXSCQZ-UHFFFAOYSA-N |
SMILES canónico |
COCCC(C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
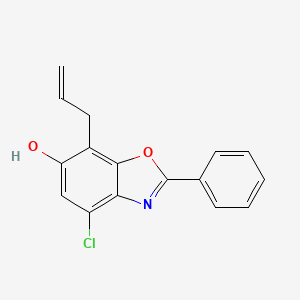
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

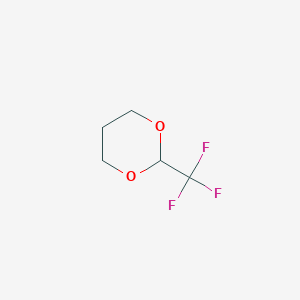
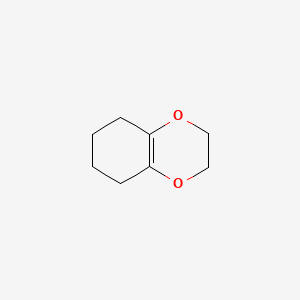

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
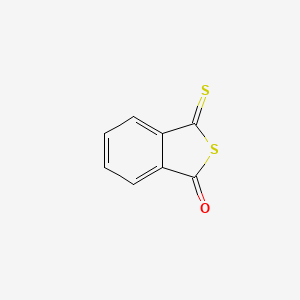
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
